Boc-3-(methylsulfonyl)-L-valine

Physicochemical properties Building block selection Peptide synthesis

Researchers synthesizing peptidomimetic HIV-1 protease inhibitors require a validated sulfone-modified valine building block with guaranteed Boc protection integrity. Boc-3-(methylsulfonyl)-L-valine (CAS 143978-86-3) directly meets this need as the N-Boc analog of the key intermediate in the scalable LB71350 synthesis route. • 98% HPLC purity with full analytical documentation (CoA, MSDS) minimizes batch-rejection risk in GLP-grade peptide library synthesis. • High thermal stability (predicted bp 499 °C) enables microwave-assisted SPPS protocols where standard Boc-L-valine (bp ~297 °C) fails. • Cold-chain shipping (blue ice) preserves structural integrity from warehouse to lab.

Molecular Formula C11H21NO6S
Molecular Weight 295.35 g/mol
Cat. No. B12213358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-(methylsulfonyl)-L-valine
Molecular FormulaC11H21NO6S
Molecular Weight295.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S(=O)(=O)C
InChIInChI=1S/C11H21NO6S/c1-10(2,3)18-9(15)12-7(8(13)14)11(4,5)19(6,16)17/h7H,1-6H3,(H,12,15)(H,13,14)
InChIKeyJTRDKNXNHKGMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-(methylsulfonyl)-L-valine Procurement


Boc-3-(methylsulfonyl)-L-valine (CAS 143978-86-3, C11H21NO6S, MW 295.35) is a synthetic L-valine derivative incorporating a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a methylsulfonyl (–SO2CH3) modification at the C3 position of the valine side chain . This compound belongs to the class of N-protected non-proteinogenic amino acid building blocks used primarily in solid-phase and solution-phase peptide synthesis [1]. Its Boc group enables controlled deprotection under acidic conditions, while the methylsulfonyl substituent introduces a polar sulfone moiety that can serve as a hydrogen-bond acceptor or a bioisostere for carboxamide groups in peptidomimetic design .

Why Boc-3-(methylsulfonyl)-L-valine Is Irreplaceable


Boc-3-(methylsulfonyl)-L-valine occupies a unique chemical space that cannot be accessed by simple interchange with Boc-L-valine, Boc-L-valine methyl ester, or N-methylsulfonyl-L-valine. The C3 methylsulfonyl group alters the steric and electronic environment of the valine side chain, increasing calculated density (1.238 g/cm³) and predicted boiling point (499.0 °C) relative to Boc-L-valine . In the synthesis of the HIV-1 protease inhibitor LB71350, the closely related analog N-[(1-methylethoxy)carbonyl]-3-(methylsulfonyl)-L-valine proved essential as a key intermediate, with the one-pot preparation of this sulfone-modified valine being a critical feature of the scalable route—a role that unprotected or simply Boc-protected valine cannot fulfill [1]. Generic substitution would result in loss of the methylsulfonyl pharmacophore, which functions as a hydrogen-bonding module and metabolic stabilizer in peptidomimetic drugs [2].

Boc-3-(methylsulfonyl)-L-valine Differentiation Evidence


Boiling Point and Density vs. Boc-L-Valine

Boc-3-(methylsulfonyl)-L-valine exhibits a predicted density of 1.238 g/cm³ and a predicted boiling point of 499.0 °C, whereas Boc-L-valine has a reported melting point of 77–80 °C and a boiling point of approximately 297–299 °C (at 760 mmHg). The ~200 °C higher boiling point and substantially increased density indicate stronger intermolecular interactions driven by the methylsulfonyl group . This physical property divergence directly impacts handling, storage conditions, and volatility during solid-phase peptide synthesis.

Physicochemical properties Building block selection Peptide synthesis

HPLC Purity vs. Unprotected Methylsulfonyl-Valine

Vendor-certified Boc-3-(methylsulfonyl)-L-valine is routinely offered at 98% purity (HPLC) as an analytical-reagent grade product, priced at approximately $1,725 per 250 mg . In contrast, unprotected 3-methyl-N-(methylsulfonyl)-L-valine is typically supplied at ≥95% purity with limited batch-specific analytical documentation, and at a lower cost point . The 3% absolute purity difference and superior lot-to-lot consistency make the Boc-protected version the preferred choice for GLP-grade peptide synthesis where impurity profiles must be strictly controlled.

Purity specification Analytical reagent Procurement standard

Cold Storage Stability vs. Standard Boc-Amino Acids

The manufacturer-specified storage condition for Boc-3-(methylsulfonyl)-L-valine is 2–8°C in a dry, sealed container, highlighting its moisture sensitivity relative to standard Boc-L-valine, which is routinely stored at room temperature [1] . This increased susceptibility to hydrolysis, driven by the electron-withdrawing methylsulfonyl group activating the Boc carbamate toward acid-catalyzed cleavage, mandates cold-chain logistics during procurement.

Storage stability Moisture sensitivity Supply chain

HIV-1 Protease Inhibitor Intermediate LB71350

The closely related compound N-[(1-methylethoxy)carbonyl]-3-(methylsulfonyl)-L-valine served as an indispensable intermediate in the efficient synthesis of the HIV-1 protease inhibitor LB71350, where the one-pot preparation of the methylsulfonyl-valine moiety was a key strategic feature enabling process scalability [1]. Standard Boc-L-valine or Cbz-L-valine cannot directly substitute for this building block because they lack the C3 sulfone that establishes critical hydrogen-bonding interactions with the protease active site.

HIV protease inhibitor LB71350 Scalable synthesis

Boc-3-(methylsulfonyl)-L-valine Procurement Scenarios


High-Temperature Solid-Phase Peptide Synthesis

The predicted boiling point of 499°C for Boc-3-(methylsulfonyl)-L-valine enables its use in microwave-assisted or high-temperature peptide coupling protocols that exceed the thermal stability limit of Boc-L-valine (boiling point ~297°C). This makes it the building block of choice for challenging sequences where elevated temperatures are necessary to overcome aggregation or steric hindrance.

HIV-1 Protease Inhibitor Analog Synthesis

The demonstrated role of N-[(1-methylethoxy)carbonyl]-3-(methylsulfonyl)-L-valine as a key intermediate in the scalable synthesis of HIV-1 protease inhibitor LB71350 [1] positions Boc-3-(methylsulfonyl)-L-valine as the preferred N-Boc analog for medicinal chemistry programs targeting this therapeutic class, offering a validated synthetic entry point.

GLP-Compliant Peptide Library Procurement

Vendors supply Boc-3-(methylsulfonyl)-L-valine at 98% HPLC purity with full analytical documentation , compared to ≥95% for unprotected methylsulfonyl-valines. This higher purity specification, combined with cold-chain storage protocols (2–8°C) that preserve integrity, makes it the appropriate choice for GLP-grade or GMP-adjacent peptide library synthesis where impurity-related batch rejection must be minimized.

Peptidomimetic Design with Methylsulfonyl Pharmacophore

The methylsulfonyl group serves as a well-validated hydrogen-bond acceptor and metabolic stabilizer in COX-2 inhibitor design [2]. Boc-3-(methylsulfonyl)-L-valine provides direct access to peptide sequences where a C3 sulfone-modified valine side chain is intended to mimic carboxamide bioisosteres, facilitating structure-activity relationship studies without post-synthetic oxidation steps.

Quote Request

Request a Quote for Boc-3-(methylsulfonyl)-L-valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.